molecular formula C19H26N4O2S B11260092 2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1-ethyl-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one

2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1-ethyl-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B11260092
M. Wt: 374.5 g/mol
InChI Key: KVABOUABHYEEDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-(AZEPAN-1-YL)-2-OXOETHYL]SULFANYL}-1-ETHYL-5,7-DIMETHYL-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidin-4-one core, an azepane ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(AZEPAN-1-YL)-2-OXOETHYL]SULFANYL}-1-ETHYL-5,7-DIMETHYL-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrido[2,3-d]pyrimidin-4-one core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the azepane ring: This step involves the reaction of the pyrido[2,3-d]pyrimidin-4-one core with an azepane derivative under suitable conditions.

    Functional group modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(AZEPAN-1-YL)-2-OXOETHYL]SULFANYL}-1-ETHYL-5,7-DIMETHYL-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Various substitution reactions can be performed to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Substitution reactions can be carried out using reagents like halogens, alkyl halides, or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or tool in biological studies to investigate specific biochemical pathways.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anticancer, antiviral, or antimicrobial activities.

    Industry: It might find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-{[2-(AZEPAN-1-YL)-2-OXOETHYL]SULFANYL}-1-ETHYL-5,7-DIMETHYL-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biochemical pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(AZEPAN-1-YL)ETHYL METHACRYLATE: This compound shares the azepane ring but differs in its overall structure and functional groups.

    AZEPAN-2-ONE: Another compound with an azepane ring, but with different functional groups and properties.

Uniqueness

2-{[2-(AZEPAN-1-YL)-2-OXOETHYL]SULFANYL}-1-ETHYL-5,7-DIMETHYL-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE is unique due to its combination of a pyrido[2,3-d]pyrimidin-4-one core with an azepane ring and various functional groups

Properties

Molecular Formula

C19H26N4O2S

Molecular Weight

374.5 g/mol

IUPAC Name

2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1-ethyl-5,7-dimethylpyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C19H26N4O2S/c1-4-23-17-16(13(2)11-14(3)20-17)18(25)21-19(23)26-12-15(24)22-9-7-5-6-8-10-22/h11H,4-10,12H2,1-3H3

InChI Key

KVABOUABHYEEDI-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=CC(=N2)C)C)C(=O)N=C1SCC(=O)N3CCCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.